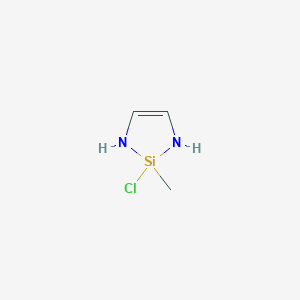
2-Chloro-2-methyl-2,3-dihydro-1H-1,3,2-diazasilole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-2-methyl-2,3-dihydro-1H-1,3,2-diazasilole is an organosilicon compound that features a unique diazasilole ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-methyl-2,3-dihydro-1H-1,3,2-diazasilole typically involves the reaction of 1,3-dimethylimidazolidine with phosgene or similar chlorinating agents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-2-methyl-2,3-dihydro-1H-1,3,2-diazasilole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: It can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alkoxides, and thiols. These reactions are typically carried out in polar solvents such as dimethylformamide or tetrahydrofuran.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Products: Various substituted diazasilole derivatives.
Oxidation Products: Oxidized forms of the diazasilole ring.
Reduction Products: Reduced forms of the diazasilole ring.
Applications De Recherche Scientifique
2-Chloro-2-methyl-2,3-dihydro-1H-1,3,2-diazasilole has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is investigated for its potential use in the development of new materials with unique properties.
Biological Studies: Researchers explore its potential biological activity and its use in the development of new pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Chloro-2-methyl-2,3-dihydro-1H-1,3,2-diazasilole involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds with different properties. The specific pathways and molecular targets depend on the nature of the reaction and the reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-1,3-dimethylimidazolinium chloride
- 2,2-Difluoro-1,3-dimethylimidazolidine
- 1,3-Dimethylimidazolidine
Uniqueness
2-Chloro-2-methyl-2,3-dihydro-1H-1,3,2-diazasilole is unique due to its specific diazasilole ring structure, which imparts distinct chemical properties.
Propriétés
Numéro CAS |
592529-30-1 |
|---|---|
Formule moléculaire |
C3H7ClN2Si |
Poids moléculaire |
134.64 g/mol |
Nom IUPAC |
2-chloro-2-methyl-1,3-dihydro-1,3,2-diazasilole |
InChI |
InChI=1S/C3H7ClN2Si/c1-7(4)5-2-3-6-7/h2-3,5-6H,1H3 |
Clé InChI |
FXVNZIVWTZCMQO-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(NC=CN1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzonitrile, 3-[4-(5-chloro-2-pyridinyl)-2-oxazolyl]-](/img/structure/B14225845.png)
![Diethyl [(2R,3S)-2,3-dihydroxybutyl]phosphonate](/img/structure/B14225847.png)
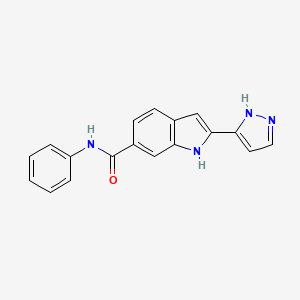
![Azetidine, 3-butyl-2-hexyl-1-[(4-methylphenyl)sulfonyl]-, (2R,3S)-](/img/structure/B14225880.png)

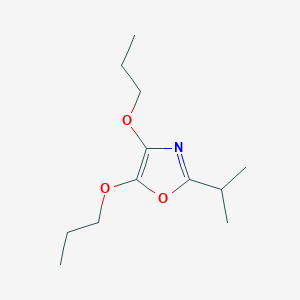
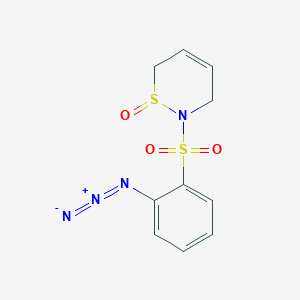
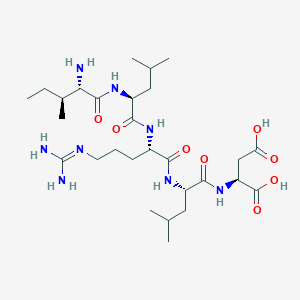
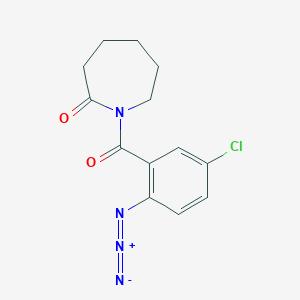
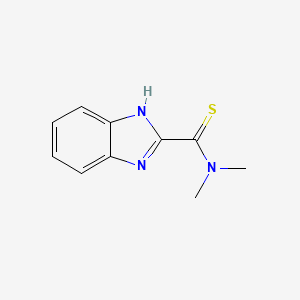

![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[2-(pyridin-2-yl)ethyl]-2H-indole-6-carboxamide](/img/structure/B14225919.png)
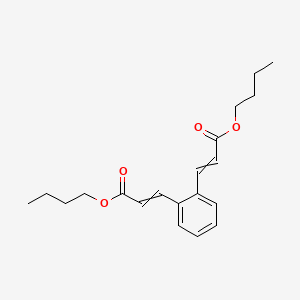
![2H-Azepin-2-one, 1-[1-(1-bromo-2-naphthalenyl)ethenyl]hexahydro-](/img/structure/B14225930.png)
